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Compound of Interest

Compound Name: Akt-IN-7

Cat. No.: B12399687 Get Quote

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung
Akt-IN-7 ist ein potenter Inhibitor der Proteinkinase B (Akt), einer Schlüsselkomponente des

PI3K/Akt/mTOR-Signalwegs, der bei vielen Krebsarten fehlreguliert ist. Dieses Dokument bietet

einen detaillierten Überblick über die Entdeckung und Synthese von Akt-IN-7, basierend auf

den im Patent WO2021121276A1 beschriebenen Informationen. Es enthält eine

Zusammenfassung der quantitativen Daten zur biologischen Aktivität, detaillierte

experimentelle Protokolle für die Synthese und die biologische Testung sowie Visualisierungen

der relevanten Signalwege und Arbeitsabläufe.

Einleitung
Die Proteinkinase B (Akt), auch als PKB bekannt, ist eine Serin/Threonin-spezifische

Proteinkinase, die eine zentrale Rolle bei der Regulierung von Zellwachstum, Proliferation,

Überleben und Metabolismus spielt. Der Phosphatidylinositol-3-Kinase (PI3K)/Akt/Mammalian

Target of Rapamycin (mTOR)-Signalweg ist einer der am häufigsten aktivierten Signalwege bei

menschlichen Krebserkrankungen, was Akt zu einem vielversprechenden Ziel für die

Entwicklung von Krebstherapeutika macht. Akt-IN-7 hat sich als potenter Inhibitor von Akt

erwiesen und ist Gegenstand intensiver Forschung für seinen potenziellen Einsatz in der

Krebstherapie.
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Biologische Aktivität und quantitative Daten
Die inhibitorische Aktivität von Akt-IN-7 und verwandten Verbindungen wurde gegen die drei

Isoformen von Akt (Akt1, Akt2 und Akt3) untersucht. Die folgende Tabelle fasst die

halbmaximalen Hemmkonzentrationen (IC50) zusammen, die im Patent WO2021121276A1 für

repräsentative Verbindungen, einschließlich des eng verwandten Analogs Akt-IN-8, angegeben

sind.

Verbindung Akt1 IC50 (nM) Akt2 IC50 (nM) Akt3 IC50 (nM)

Akt-IN-8 4.46 2.44 9.47

Anmerkung: Spezifische IC50-Werte für Akt-IN-7 (als Verbindung 1-P1 im Patent bezeichnet)

sind im öffentlich zugänglichen Patentdokument nicht explizit quantifiziert, es wird jedoch als

potenter AKT-Inhibitor beschrieben. Die Daten für Akt-IN-8, das aus derselben

Patentanmeldung stammt, geben einen Hinweis auf die hohe Wirksamkeit dieser

Verbindungsklasse.

Detaillierte experimentelle Protokolle
Synthese von Akt-IN-7
Die Synthese von Akt-IN-7, wie im Patent WO2021121276A1 beschrieben, ist ein mehrstufiger

Prozess. Das folgende Protokoll ist eine repräsentative Zusammenfassung der im Patent

beschriebenen allgemeinen Syntheseroute.

Synthese von (R)-1-(2-((1-Isopropyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-N-(1-(4-chlor-3-

fluorphenyl)ethyl)pyrrolidin-2-carboxamid (Akt-IN-7)

Diese Synthese umfasst typischerweise die Kopplung eines Pyrrolidin-Carbonsäure-

Zwischenprodukts mit einem substituierten Pyrimidin-Amin und anschließend die

Amidkopplung mit einem chiralen Amin.

Schritt 1: Synthese des Pyrimidin-Amin-Zwischenprodukts Ein substituiertes Pyrazol-Amin wird

mit einem 2,4-dichlorpyrimidin in einer nukleophilen aromatischen Substitution umgesetzt, um

das 2-((Pyrazolyl)amino)-4-chlorpyrimidin-Zwischenprodukt zu bilden.
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Schritt 2: Synthese des Pyrrolidin-Carbonsäure-Zwischenprodukts (R)-Pyrrolidin-2-carbonsäure

wird mit dem in Schritt 1 hergestellten 4-Chlorpyrimidin-Derivat in Gegenwart einer Base wie

Diisopropylethylamin (DIPEA) in einem geeigneten Lösungsmittel wie N,N-Dimethylformamid

(DMF) umgesetzt.

Schritt 3: Amidkopplung Die in Schritt 2 erhaltene Carbonsäure wird mit (R)-1-(4-Chlor-3-

fluorphenyl)ethanamin unter Verwendung eines Standard-Kopplungsreagenzes wie HATU (1-

[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat)

und einer Base wie DIPEA in einem aprotischen Lösungsmittel wie DMF umgesetzt, um das

Endprodukt Akt-IN-7 zu erhalten.

Reinigung: Das Rohprodukt wird typischerweise durch präparative

Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine hohe Reinheit zu

erreichen.

Protokoll für den biologischen Assay: In-vitro-Kinase-
Assay
Die inhibitorische Aktivität von Akt-IN-7 gegen die Akt-Isoformen wird üblicherweise unter

Verwendung eines In-vitro-Kinase-Assays bestimmt.

Materialien:

Rekombinante humane Akt1-, Akt2- und Akt3-Enzyme

Spezifisches Peptidsubstrat (z. B. ein Peptid, das von einem bekannten Akt-Substrat

abgeleitet ist)

Adenosintriphosphat (ATP), radioaktiv markiert (z. B. [γ-33P]ATP) oder für ein nicht-

radioaktives Nachweissystem geeignet

Kinase-Assay-Puffer

Testverbindung (Akt-IN-7) in verschiedenen Konzentrationen

96-Well-Platten
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Geräte zur Detektion (z. B. Szintillationszähler oder Luminometer)

Durchführung:

Die rekombinanten Akt-Enzyme werden in dem Kinase-Assay-Puffer verdünnt.

Die Testverbindung (Akt-IN-7) wird in einer Reihe von Konzentrationen zu den Wells der 96-

Well-Platte gegeben.

Die Enzymlösung wird zu den Wells gegeben und für eine definierte Zeit bei

Raumtemperatur vorinkubiert, um die Bindung des Inhibitors an das Enzym zu ermöglichen.

Die Kinase-Reaktion wird durch Zugabe einer Mischung aus dem Peptidsubstrat und ATP (z.

B. [γ-33P]ATP) gestartet.

Die Reaktion wird für eine bestimmte Zeit bei einer optimalen Temperatur (z. B. 30 °C)

inkubiert.

Die Reaktion wird durch Zugabe einer Stopplösung (z. B. eine Lösung mit hoher

Konzentration an EDTA) beendet.

Das phosphorylierte Substrat wird vom unumgesetzten ATP getrennt (z. B. durch Binden des

Substrats an eine Membran und Waschen).

Die Menge des phosphorylierten Substrats wird quantifiziert. Bei Verwendung von

[γ-33P]ATP wird die Radioaktivität gemessen.

Die IC50-Werte werden durch Auftragung der prozentualen Hemmung gegen die

Konzentration des Inhibitors und Anpassung der Daten an eine sigmoide Dosis-Wirkungs-

Kurve berechnet.

Visualisierungen
PI3K/Akt/mTOR-Signalweg
Der folgende Graph visualisiert den vereinfachten PI3K/Akt/mTOR-Signalweg und die zentrale

Rolle von Akt.
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Abbildung 1: Vereinfachter PI3K/Akt/mTOR-Signalweg.
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Allgemeiner Arbeitsablauf zur Entdeckung von Akt-
Inhibitoren
Dieser Graph zeigt einen typischen Arbeitsablauf für die Entdeckung und frühe Entwicklung

von Kinase-Inhibitoren wie Akt-IN-7.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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